2-Methyl-4-pentylpyridine technical grade

Description

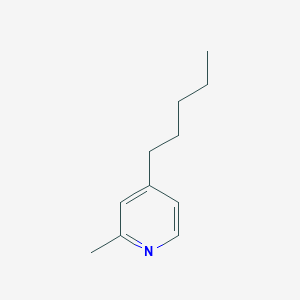

2-Methyl-4-pentylpyridine technical grade is a pyridine derivative characterized by a methyl group at the 2-position and a pentyl chain at the 4-position of the pyridine ring. This structural configuration imparts distinct physicochemical properties, including moderate lipophilicity and stability under standard conditions. Technical-grade variants are typically optimized for industrial applications, emphasizing cost-effective synthesis, purity (>90%), and compatibility with large-scale processes.

Properties

IUPAC Name |

2-methyl-4-pentylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-5-6-11-7-8-12-10(2)9-11/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLIIKRSNJXGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=NC=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-pentylpyridine technical grade can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with a pentyl halide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of the pentyl halide to form the desired product.

Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often preferred due to its efficiency and scalability. This method involves passing the reactants through a packed column containing a catalyst, such as Raney nickel, under controlled temperature and pressure conditions. The continuous flow setup allows for a high degree of selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-pentylpyridine technical grade undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Methyl-4-pentylpyridine technical grade has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It is used in the production of fine chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-4-pentylpyridine technical grade involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Alkyl-Substituted Pyridines

- 2-Methyl-4-pentylpyridine : Features a linear pentyl chain (C5H11) at the 4-position, enhancing hydrophobicity compared to shorter alkyl chains.

- 4-(2-Phenylethyl)pyridine (C13H13N): Substituted with a phenylethyl group, introducing aromaticity and increased molecular weight (171.25 g/mol) .

- 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (C13H20N2S): Contains a methylthio-butyl chain and an amino group, promoting hydrogen bonding and reactivity .

Halogenated and Aromatic Derivatives

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid (C6H5ClN2O2): Incorporates a carboxylic acid and chlorine, enabling polar interactions and acidity (pKa ~2–3) .

- 4-(2-Methoxyphenyl)-2-phenylpyridine (C18H15NO): Combines methoxy and phenyl substituents, leading to π-π stacking interactions and higher melting points (~250–280°C inferred) .

Physicochemical Properties

Notes:

- The pentyl chain in 2-Methyl-4-pentylpyridine likely reduces crystallinity compared to halogenated or aromatic derivatives, favoring liquid state at room temperature.

Biological Activity

2-Methyl-4-pentylpyridine, a member of the pyridine family, has garnered attention due to its potential biological activities. This compound is structurally related to 2-pentylpyridine, which has been studied for its antimicrobial properties and effects on various biological systems. This article reviews the biological activity of 2-methyl-4-pentylpyridine, focusing on its antimicrobial effects, toxicity profiles, and potential applications in various fields.

- Molecular Formula : C11H17N

- Molecular Weight : 163.26 g/mol

- Appearance : Colorless liquid at room temperature

- Boiling Point : Approximately 214 °C

Antimicrobial Properties

Research has shown that compounds similar to 2-methyl-4-pentylpyridine exhibit varying degrees of antimicrobial activity. For instance, 2-pentylpyridine has demonstrated slight activity against Saccharomyces cerevisiae and Escherichia coli, with a minimum inhibitory concentration (MIC) of 62 μmol/L .

| Compound | Target Organism | MIC (μmol/L) |

|---|---|---|

| 2-Pentylpyridine | S. cerevisiae | 62 |

| E. coli | 62 | |

| Staphylococcus aureus | Not specified | |

| Candida albicans | Not specified |

Quorum Sensing Interference

Quorum sensing is a communication process that bacteria use to coordinate their behavior. Studies indicate that certain pyridine derivatives can influence bacterial quorum sensing pathways. For example, compounds similar to 2-methyl-4-pentylpyridine can inhibit the response of bacterial sensors involved in quorum sensing, thereby affecting bacterial communication and potentially reducing pathogenicity .

Acute Toxicity

The acute toxicity of 2-methyl-4-pentylpyridine has been evaluated in various studies. The following table summarizes key findings:

| Exposure Route | Species | LD50 (mg/kg) | Remarks |

|---|---|---|---|

| Oral | Rat | 300 - 2000 | Harmful |

| Dermal | Rat | >2000 | Low toxicity |

| Inhalation | Rat | ~3.83 | Harmful |

Genotoxicity and Mutagenicity

In genotoxicity assessments, 2-methyl-4-pentylpyridine did not show mutagenic effects in bacterial reverse mutation assays or chromosomal aberration tests using human lymphocytes. The compound was classified as non-genotoxic based on these findings .

Case Studies

- Antimicrobial Efficacy Study : A study investigated the antimicrobial efficacy of various pyridine derivatives, including 2-methyl-4-pentylpyridine, against clinically relevant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that while some compounds exhibited significant activity, others were largely ineffective .

- Quorum Sensing Modulation : Another research effort focused on the ability of pyridine derivatives to modulate quorum sensing in pathogenic bacteria. The study found that certain derivatives could inhibit the signaling pathways critical for biofilm formation and virulence factor production .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-methyl-4-pentylpyridine in technical-grade purity?

- Methodology : Use reflux conditions with anhydrous solvents (e.g., dichloromethane) and catalysts like sodium hydroxide to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel. Ensure inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Critical Parameters : Control temperature (±2°C), stoichiometric ratios (validated via NMR), and reaction time to minimize side products like unreacted pyridine derivatives.

Q. How can researchers characterize the purity and structural identity of 2-methyl-4-pentylpyridine?

- Analytical Techniques :

- GC-MS for volatile impurity profiling.

- ¹H/¹³C NMR to confirm substituent positions (e.g., pentyl chain at C4, methyl at C2).

- FT-IR for functional group validation (C-N stretching ~1600 cm⁻¹, alkyl C-H ~2900 cm⁻¹) .

Q. What stability precautions are necessary for storing 2-methyl-4-pentylpyridine in laboratory settings?

- Storage : Use amber glass vials under inert gas (Ar) at -20°C to prevent photodegradation and moisture absorption.

- Reactivity : Avoid strong acids/bases (risk of ring-opening reactions) and oxidizing agents (potential nitro derivatives formation) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the catalytic behavior of 2-methyl-4-pentylpyridine in cross-coupling reactions?

- Approach :

- Perform kinetic isotope effect (KIE) studies to identify rate-determining steps.

- Use DFT calculations (e.g., Gaussian 16) to model transition states and compare with experimental data (e.g., Hammett plots for substituent effects) .

Q. What strategies are effective for interpreting conflicting toxicity data in ecotoxicological studies of pyridine derivatives?

- Data Reconciliation :

- Cross-reference acute toxicity (LC50) with computational QSAR models (e.g., ECOSAR) to predict aquatic toxicity.

- Validate bioaccumulation potential using logP values (measured via shake-flask method) and compare with regulatory thresholds (e.g., EPA PBT criteria) .

Q. How can computational modeling enhance the design of 2-methyl-4-pentylpyridine-based ligands for metalloenzyme inhibition?

- Workflow :

Generate 3D conformers (e.g., RDKit) and dock into enzyme active sites (AutoDock Vina).

Calculate binding free energies (MM-PBSA) and compare with experimental IC50 values.

Optimize substituent geometry (pentyl chain length, methyl position) for steric complementarity .

- Validation : Correlate simulation results with SPR (surface plasmon resonance) binding assays and enzymatic activity inhibition curves .

Methodological Notes

- Contradictory Data : Always replicate experiments across ≥3 independent batches and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .

- Safety Protocols : Follow GHS guidelines for handling pyridine derivatives—use fume hoods, PPE (nitrile gloves, goggles), and neutralize waste with 10% acetic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.